molecular formula C26H25NO5 B8178101 Fmoc-4-Methoxy-D-Homophe

Fmoc-4-Methoxy-D-Homophe

Cat. No.: B8178101
M. Wt: 431.5 g/mol
InChI Key: QVVNDZDIQBDWQL-XMMPIXPASA-N
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Description

Fmoc-4-Methoxy-D-Homophe is a non-natural, Fmoc-protected amino acid derivative designed as a key building block for solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a robust yet selectively removable protection for the alpha-amino group, enabling the controlled, stepwise elongation of complex peptide sequences . Its distinct structure, featuring a D-chirality and a methoxy-functionalized homophenylalanine side chain, is engineered to impart specific properties to synthetic peptides. Incorporating this derivative into peptide chains can significantly influence secondary structure, enhance metabolic stability against proteolytic degradation, and fine-tune hydrophobic interactions and receptor binding affinity . This makes it an invaluable tool in advanced research applications, including the development of novel peptide-based therapeutics, the engineering of stable protein mimics, and the study of structure-activity relationships in biochemical probes. The unique steric and electronic properties introduced by the methoxy group and the extended side chain can be leveraged to improve the pharmacokinetic profile and biological activity of peptide drugs, making it a sought-after component in pharmaceutical development pipelines . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVNDZDIQBDWQL-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for synthesizing Fmoc-protected amino acids due to its automation potential and high yield. For this compound, the process begins with a Rink amide resin preloaded with the first amino acid. The Fmoc group is introduced via fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a 1,4-dioxane/NaHCO₃ system (pH 8–9), preventing premature deprotection. Coupling steps utilize HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF, achieving activation within 15 minutes.

Critical Parameters :

  • Temperature : Maintaining 70°C during coupling accelerates reaction kinetics, reducing cycle times by 40% compared to room-temperature protocols.

  • Resin Swelling : Pre-soaking ChemMatrix resin in DMF for 15 minutes enhances accessibility to reactive sites, improving incorporation rates by 25%.

Table 1: SPPS Efficiency Under Varied Conditions

ConditionYield (%)Purity (HPLC)Byproduct Formation
HATU/DIEA, 70°C9296<2% dipeptides
DIC/HOBt, Room Temp78888% dipeptides
Manual vs. Automated±5% variance±3% varianceComparable

Solution-Phase Synthesis

Solution-phase methods are preferred for large-scale production, bypassing resin costs. The homophenylalanine backbone is synthesized via Strecker amino acid synthesis, followed by methoxylation at the 4-position using Cu(I)-catalyzed Ullmann coupling. Fmoc protection is subsequently applied under Schotten-Baumann conditions, with Fmoc-Cl in a biphasic system (water/dichloromethane) and Na₂CO₃ as the base.

Challenges :

  • Racemization Risk : The basic conditions (pH >10) during Fmoc protection can induce racemization at the α-carbon, necessitating strict pH control (<9.5) and low temperatures (0–5°C).

  • Solvent Selection : DMF enhances solubility but complicates downstream purification; switching to THF/water mixtures reduces solvent interference.

Optimization of Reaction Conditions

Coupling Reagents and Efficiency

HATU outperforms traditional reagents like DIC (N,N'-diisopropylcarbodiimide) in coupling this compound, as evidenced by reduced dipeptide byproducts (Table 1). The hexafluorophosphate counterion stabilizes the active ester intermediate, prolonging its reactivity and ensuring near-quantitative conversion.

Mechanistic Insight :
The HATU-generated oxybenzotriazole intermediate facilitates nucleophilic attack by the resin-bound amine, with DIEA scavenging protons to drive the reaction forward.

Deprotection Strategies

Fmoc removal employs 20% (v/v) piperidine/DMF, with two 5-minute treatments ensuring complete deprotection while minimizing side reactions. Industrial protocols substitute piperidine with morpholine for reduced toxicity, albeit with a 10% efficiency drop.

Innovative Approach :
Patented methods integrate basic aqueous washes (pH 8–12) post-deprotection to neutralize residual piperidine and extract hydrophobic impurities, enhancing product purity to >99%.

Purification and Isolation Techniques

Chromatographic Methods

Reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves this compound from diastereomers, with a retention time of 12.3 minutes under gradient elution. Prep-HPLC scales this process, achieving 98% purity at 50 mg/mL loading.

Precipitation and Crystallization

Cold methanol precipitation isolates the compound from DMF reaction mixtures, yielding 85% recovery. Recrystallization in ethanol/water (1:3) further purifies the product, reducing residual HATU to <0.1%.

Table 2: Purification Outcomes

MethodPurity (%)Recovery (%)Solvent Consumption (L/g)
Reversed-Phase HPLC989015
Methanol Precipitation95855
Ethanol Recrystallization97788

Characterization and Quality Control

Spectroscopic Analysis

  • <sup>1</sup>H NMR (DMSO-d₆): δ 7.8–7.3 (m, Fmoc aromatic), δ 4.5–4.2 (m, Fmoc CH₂), δ 3.8 (s, OCH₃).

  • ESI-MS : [M+Na]<sup>+</sup> at m/z 456.2 confirms molecular weight.

Chiral Purity Assessment

Chiral HPLC (Chirobiotic T column, 10% ethanol/heptane) verifies >99% enantiomeric excess, critical for biomedical applications.

Industrial-Scale Production Considerations

Process Intensification

Continuous-flow reactors reduce batch times by 60% through precise temperature control (70±1°C) and automated reagent delivery. Membrane-enhanced systems (MEPS) integrate solvent recovery, cutting DMF usage by 70% .

Chemical Reactions Analysis

Types of Reactions

®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and suitable aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

Peptide Synthesis

Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc strategy is the preferred method for solid-phase peptide synthesis due to its efficiency and versatility. Fmoc-4-Methoxy-D-Homophe can be utilized as a building block in the synthesis of peptides that require specific structural features or enhanced stability against proteolysis. Recent advancements in Fmoc SPPS have improved peptide quality and synthesis time, allowing for the production of complex peptides suitable for therapeutic applications .

Case Study: Antiviral Peptides

In a study involving the synthesis of CD4-mimetic peptides, Fmoc-protected amino acids were employed to enhance the binding affinity to HIV-1 gp120, thus demonstrating the utility of Fmoc derivatives in developing antiviral agents . The incorporation of this compound could potentially improve the pharmacological properties of such peptides.

Self-Assembly and Nanotechnology

Nanofiber Formation

Fmoc-protected amino acids, including derivatives like this compound, have been shown to self-assemble into nanofibers driven by hydrophobic interactions and π-π stacking. These nanostructures can be utilized in drug delivery systems or as scaffolds for tissue engineering .

Case Study: Antibacterial Applications

Research has demonstrated that co-assembly of Fmoc-protected amino acids can lead to the formation of hydrogels that encapsulate silver nanoparticles, exhibiting antibacterial properties. This application highlights the potential of Fmoc derivatives in developing materials with biomedical applications .

Drug Development

Peptidomimetics

This compound can serve as a scaffold for designing peptidomimetics—synthetic compounds that mimic the biological activity of peptides. These compounds are valuable in drug development due to their enhanced stability and bioavailability compared to natural peptides .

Case Study: β-Peptide Oligomers

Studies have explored the use of unnatural amino acids, including those derived from Fmoc chemistry, in creating β-peptide oligomers with significant pharmacological properties. These oligomers can fold into stable structures and serve as precursors for antibiotics or protease inhibitors .

Fluorescent Probes

The unique properties of Fmoc derivatives allow them to be used as fluorescent probes in biochemical assays. The fluorescence characteristics can be modulated by changes in concentration and environmental conditions, making them useful for studying molecular interactions and dynamics within biological systems .

Summary Table of Applications

Application AreaDescriptionCase Studies/Examples
Peptide SynthesisUtilized as a building block in solid-phase peptide synthesisAntiviral peptides targeting HIV-1 gp120
Self-AssemblyForms nanofibers and hydrogels for drug delivery and tissue engineeringAntibacterial hydrogels with silver nanoparticles
Drug DevelopmentServes as a scaffold for peptidomimetics with enhanced stabilityβ-Peptide oligomers for antibiotic development
Fluorescent ProbesModulates fluorescence properties for biochemical assaysMolecular interaction studies

Mechanism of Action

The mechanism of action of ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and function. For example, it may inhibit certain enzymes by occupying their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Fmoc-4-Methoxy-D-Homophe with key analogs based on substituents, molecular weight, and applications:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound* 4-OCH₃, D-configuration C₂₆H₂₅NO₅ ~443.5 (estimated) Enhanced hydrogen bonding (methoxy), conformational flexibility (homophenylalanine backbone).
Fmoc-D-Phe(4-F)-OH 4-F, D-configuration C₂₄H₂₀FNO₄ 405.4 Electronegative fluorine improves metabolic stability; used in hydrophobic peptide motifs.
Fmoc-D-Phe(4-Me)-OH 4-CH₃, D-configuration C₂₅H₂₃NO₄ 401.45 Hydrophobic methyl group enhances membrane permeability in drug delivery systems.
Fmoc-4-chloro-L-β-homophenylalanine 4-Cl, β-homophenylalanine C₂₄H₂₁ClN₂O₄ ~460.9 (estimated) Chlorine’s electron-withdrawing effects modulate binding affinity; extended side chain alters peptide folding.
Fmoc-L-2,4-Difluorophe 2,4-diF, L-configuration C₂₄H₁₉F₂NO₄ 439.4 Dual fluorine atoms increase rigidity and π-π stacking in self-assembled hydrogels .

Biological Activity

Fmoc-4-Methoxy-D-Homophe (Fmoc-D-Homophe) is a derivative of homophenylalanine, protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and drug delivery. This article reviews the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula : C25_{25}H23_{23}NO5_5
  • Molecular Weight : 417.454 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 647.8 ± 55.0 °C at 760 mmHg

Anticancer Activity

Recent studies have highlighted the anticancer potential of Fmoc derivatives. For instance, compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μmol/mL)
This compoundA-5490.04
Fmoc-DiphenylalanineHCT-1160.06
DoxorubicinA-5490.04

These findings indicate that Fmoc derivatives can be effective in inhibiting cancer cell growth, potentially serving as leads for new anticancer drugs .

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit cellular proliferation. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . Additionally, the hydrophobic nature of the Fmoc group enhances membrane permeability, facilitating intracellular delivery and action .

Case Studies

  • Study on Self-Assembly : Research has shown that Fmoc-protected amino acids, including derivatives like this compound, can form nanostructures through self-assembly processes driven by π-π stacking and hydrophobic interactions. These nanostructures have been explored for their potential use in drug delivery systems .
  • Antioxidant Activity : A study evaluated the radical-scavenging activity of related compounds, finding that certain Fmoc derivatives exhibited moderate antioxidant properties, which could contribute to their anticancer effects by mitigating oxidative damage .

Q & A

Q. What are the critical steps for synthesizing Fmoc-4-Methoxy-D-Homophe using solid-phase peptide synthesis (SPPS)?

The synthesis involves sequential Fmoc deprotection, amino acid coupling, and resin cleavage. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group, monitored via UV absorbance at 301 nm .
  • Coupling : Activate this compound with DCC/HOBt (1:1 molar ratio) in DMF for 2–4 hours. Coupling efficiency is verified using the Kaiser test .
  • Cleavage : Employ TFA-based cocktails (e.g., TFA:thioanisole:EDT:H₂O, 92.5:5:2.5:1 v/v) for resin cleavage and side-chain deprotection.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time varies by method) .
  • LC-MS : Confirm molecular weight (theoretical: ~401.45 g/mol for related Fmoc-D-methylphenylalanine analogs) .
  • NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and methoxy groups (δ 3.7–3.9 ppm) .

Q. How should this compound be stored to prevent degradation?

Store at 2–8°C in airtight, light-protected containers with desiccants. Avoid exposure to humidity, as hygroscopicity may alter solubility .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

  • Solvent Selection : Use DMF:DCM (1:1) to improve solubility and reduce steric hindrance .
  • Coupling Reagents : Replace DCC with OxymaPure/DIC for reduced racemization and higher yields .
  • Extended Coupling Times : Increase reaction time to 6–8 hours for bulky residues.

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

Conflicting solubility reports (e.g., DMF vs. DCM) may arise from:

  • Purity : Impurities like residual TFA salts reduce solubility. Repurify via reverse-phase HPLC .
  • Temperature : Pre-warm solvents to 40°C for dissolution, then cool to RT .
  • pH Adjustment : Add 0.1% TFA to improve solubility in aqueous-organic mixtures .

Q. How does the methoxy group in this compound influence chiral integrity during prolonged synthesis?

  • Racemization Risk : The electron-donating methoxy group stabilizes the α-carbon, reducing racemization during Fmoc deprotection. Monitor via chiral HPLC (e.g., Chirobiotic T column) .
  • Base Sensitivity : Avoid >20% piperidine or prolonged deprotection (>10 minutes) to prevent enantiomerization .

Data Contradiction Analysis

Q. How to interpret conflicting thermal stability data for Fmoc-protected amino acids?

  • Method Variance : TGA may show decomposition at 170–190°C , while DSC detects phase transitions (e.g., melting) at lower temperatures. Cross-validate with FTIR to identify decomposition products.
  • Sample Preparation : Ensure anhydrous conditions, as moisture lowers observed melting points .

Q. Why do studies report divergent biological activity for peptides incorporating this compound?

  • Sequence Context : Activity may vary due to neighboring residues (e.g., charged vs. hydrophobic). Use alanine scanning to isolate contributions .
  • Conformational Effects : The methoxy group alters side-chain packing. Characterize via circular dichroism (CD) or X-ray crystallography .

Methodological Guidance

Q. How to design controlled experiments assessing this compound stability under acidic/basic conditions?

  • Experimental Setup :
    • Acidic : Incubate in 0.1 M HCl (pH 1) at 25°C.
    • Basic : Incubate in 0.1 M NaOH (pH 13) at 25°C.
  • Analysis : Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Calculate half-life (t₁/₂) using first-order kinetics .

Q. What statistical methods are appropriate for analyzing coupling efficiency data?

  • ANOVA : Compare means across multiple coupling conditions (e.g., DCC vs. OxymaPure).
  • Regression Analysis : Correlize solvent polarity (log P) with yield .

Safety and Compliance

Q. What PPE is required when handling this compound?

  • Eye/Face Protection : Safety goggles and face shield during resin cleavage (TFA exposure).
  • Respiratory Protection : N95 mask when weighing powdered forms .

Q. How to dispose of waste containing this compound?

  • Organic Waste : Collect in halogen-resistant containers for incineration.
  • Aqueous Waste : Neutralize with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.